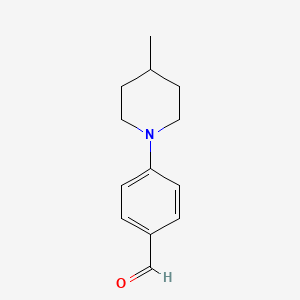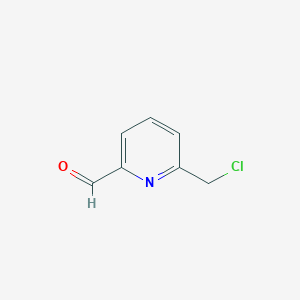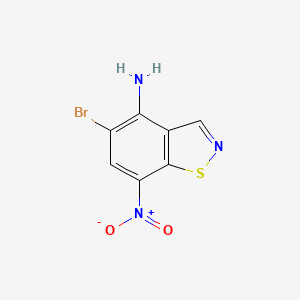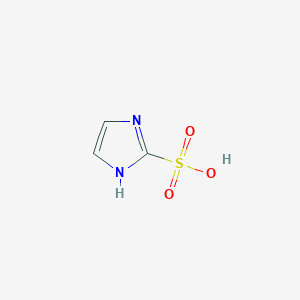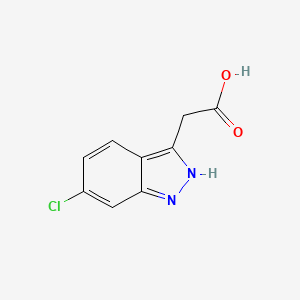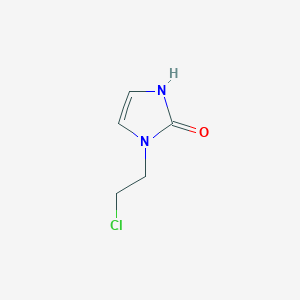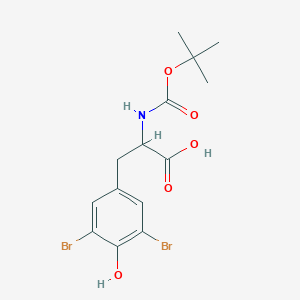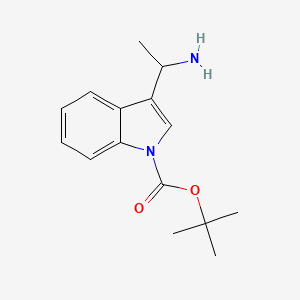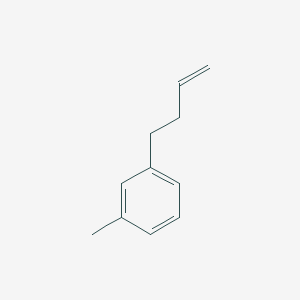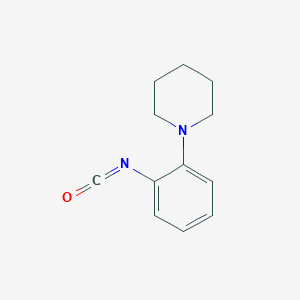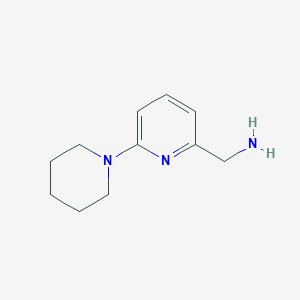![molecular formula C15H12O4 B1612077 4'-(羧甲基)-[1,1'-联苯]-3-羧酸 CAS No. 868394-58-5](/img/structure/B1612077.png)
4'-(羧甲基)-[1,1'-联苯]-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is a chemical compound with the molecular formula C15H12O41. It has a molecular weight of 256.25 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid. However, it’s worth noting that similar compounds, such as 4-(Carboxymethyl)phenylboronic acid, are often used in Suzuki–Miyaura cross-coupling reactions with aryl halides to form C-C bonds2.Molecular Structure Analysis
The molecular structure of 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid consists of a biphenyl core with carboxymethyl groups attached to the 4’ and 3 positions3.
Chemical Reactions Analysis
Specific chemical reactions involving 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid are not available in the sources I found. However, carboxylic acids typically undergo reactions such as esterification, amide formation, and decarboxylation.Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid include a density of 1.3±0.1 g/cm³, a boiling point of 494.5±38.0 °C at 760 mmHg, and a flash point of 267.0±23.3 °C3. It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds3.科学研究应用
-
Preparation of Hydantoin-Derived Autotaxin Inhibitors
-
Synthesis of Reactive Oxygen Species (ROS)-Sensitive and H2O2-Eliminating Materials
-
Synthesis of 5-aryl-2-aminopyridine derived FLT3 kinase inhibitors
-
Fabrication of Covalent Organic Frameworks (COFs)
- Application: A similar compound, 4,4′-diamino-[1,1’-biphenyl]-3,3’-dicarboxylic acid (DBA), can be used in the fabrication of carboxyl-containing COFs .
- Method: The specific synthesis procedures would involve the polymerization of DBA with 1,3,5-triformylphloroglucinol (TP) .
- Results: The resulting COFs could potentially be used as molecular sieves to adsorb, remove, or separate a wide range of substances .
-
Synthesis of 4-(Carboxymethyl)phenylboronic acid
-
Fabrication of Boronic Acid-Based Sensors
安全和危害
While specific safety data for 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is not available, similar compounds such as 4-(Carboxymethyl)phenylboronic acid are considered hazardous. They may cause skin and eye irritation, and may be harmful if swallowed4. They may also cause respiratory irritation4.
未来方向
The future directions for the use of this compound are not specified in the sources I found. However, given its structural features, it could potentially be explored in various chemical reactions or as a building block in the synthesis of more complex molecules. Further research and experimentation would be needed to determine its potential applications.
属性
IUPAC Name |
3-[4-(carboxymethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)8-10-4-6-11(7-5-10)12-2-1-3-13(9-12)15(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTECIBDMZQPWSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594347 |
Source


|
| Record name | 4'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Carboxymethyl)phenyl]benzoic acid | |
CAS RN |
868394-58-5 |
Source


|
| Record name | 4'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


